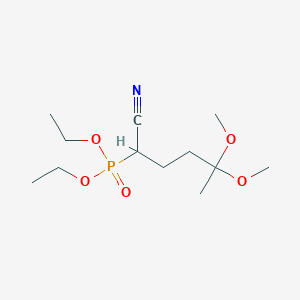
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate is an organophosphorus compound with the molecular formula C₁₁H₂₂NO₅P It is a phosphonate ester, characterized by the presence of a phosphonate group (P=O) bonded to two ethyl groups and a cyano group attached to a pentyl chain with two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction involves diethyl phosphite and 1-cyano-4,4-dimethoxypentyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The reaction is monitored using analytical techniques such as gas chromatography to ensure high yield and purity. Post-reaction, the product is purified through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as sodium hydride, facilitate substitution reactions.
Major Products
Oxidation: Phosphonic acids or phosphonates.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the cyano group can participate in nucleophilic addition reactions, making the compound reactive towards various biological molecules. The methoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity .
類似化合物との比較
Similar Compounds
Diethyl cyanophosphonate: Similar structure but lacks the methoxy groups.
Diethyl (1-cyanoethyl)phosphonate: Similar but with a shorter carbon chain.
Diethyl (1-cyanopropyl)phosphonate: Similar but with a different carbon chain length.
Uniqueness
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate is unique due to the presence of the methoxy groups on the pentyl chain, which provide steric hindrance and influence its reactivity. This makes it distinct from other phosphonates and useful in specific synthetic applications where selectivity is crucial .
特性
CAS番号 |
140169-55-7 |
|---|---|
分子式 |
C12H24NO5P |
分子量 |
293.30 g/mol |
IUPAC名 |
2-diethoxyphosphoryl-5,5-dimethoxyhexanenitrile |
InChI |
InChI=1S/C12H24NO5P/c1-6-17-19(14,18-7-2)11(10-13)8-9-12(3,15-4)16-5/h11H,6-9H2,1-5H3 |
InChIキー |
BXJLKKHKZDGCTJ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(CCC(C)(OC)OC)C#N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


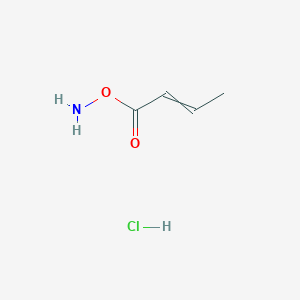
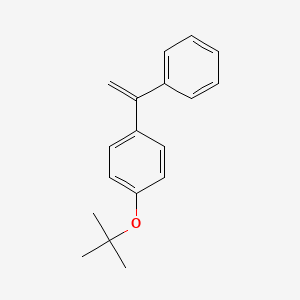
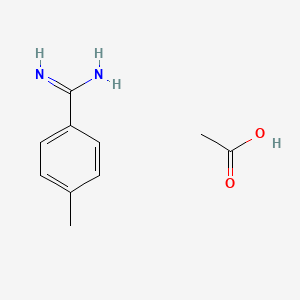

![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
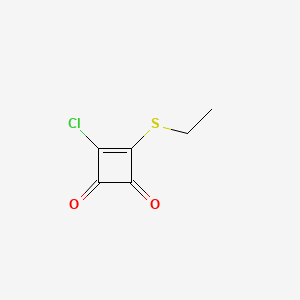
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
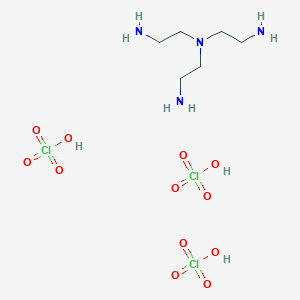
![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)
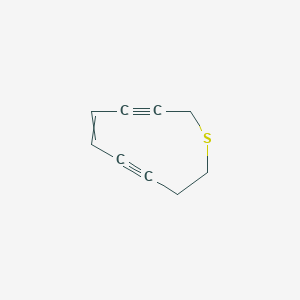
![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)

![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)
